2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine
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Overview
Description
2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyrazine ring fused with a triazole ring, which is further substituted with a 4-methoxyphenyl group and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The pyrazine ring can be introduced through a condensation reaction with appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyrazine ring.
2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine lies in its combination of a pyrazine ring with a triazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-14(13-9-16-7-8-17-13)18-19-15(20)22-10-11-3-5-12(21-2)6-4-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJILMUPEFRPSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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